8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide is a chemical compound with the molecular formula C10H8BrN3O. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide typically involves the bromination of [1,6]naphthyridine-2-carboxylic acid followed by the introduction of a methylamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile. The reaction is carried out under controlled temperatures to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Arylboronic Acids: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with arylboronic acids can yield arylated naphthyridines, while oxidation reactions can produce naphthyridine oxides .
Scientific Research Applications
8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide include:
8-Bromo-[1,6]naphthyridine-2-carboxylic acid: Lacks the methylamide group.
1,6-Naphthyridine-2-carboxylic acid derivatives: Various derivatives with different substituents at the 8-position
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methylamide group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8BrN3O |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
8-bromo-N-methyl-1,6-naphthyridine-2-carboxamide |
InChI |
InChI=1S/C10H8BrN3O/c1-12-10(15)8-3-2-6-4-13-5-7(11)9(6)14-8/h2-5H,1H3,(H,12,15) |
InChI Key |
CXXAZTBJANEUQL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC2=C(C=NC=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.